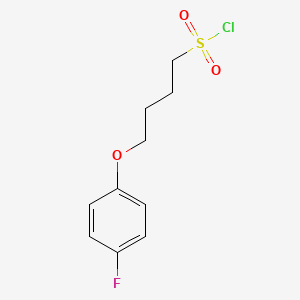

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride

Description

BenchChem offers high-quality 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO3S/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIGBMOWDWBZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride chemical properties

This guide details the chemical properties, synthesis, and application of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride , a specialized organosulfur building block used in medicinal chemistry.

Compound Identity & Physicochemical Profile

This compound is a bifunctional reagent combining a lipophilic, metabolically stable fluorophenoxy ether tail with a highly reactive sulfonyl chloride head. It is primarily employed as a derivatizing agent to introduce the 4-(4-fluorophenoxy)butyl moiety—a privileged pharmacophore—into amine- or alcohol-bearing scaffolds.

| Property | Data / Description |

| Chemical Name | 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride |

| Molecular Formula | C₁₀H₁₂ClFO₃S |

| Molecular Weight | 266.72 g/mol |

| Functional Groups | Sulfonyl Chloride (-SO₂Cl), Aryl Ether (Ar-O-R), Alkyl Chain (-(CH₂)₄-) |

| Physical State | White to off-white solid (low melting point) or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform; Reacts with water/alcohols |

| Reactivity Class | Electrophile (Hard/Soft mismatch), Moisture Sensitive, Corrosive |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |

Synthesis & Manufacturing Logic

The synthesis of alkyl sulfonyl chlorides typically avoids direct chlorosulfonation (which is reserved for aromatics) due to harsh conditions. The preferred industrial route involves the oxidative chlorination of the corresponding thiol or thioacetate.

Core Synthetic Pathway

-

Etherification: Alkylation of 4-fluorophenol with 1,4-dibromobutane to yield 4-(4-fluorophenoxy)butyl bromide.

-

Thiolation: Nucleophilic substitution with thiourea followed by hydrolysis to form the thiol.

-

Oxidative Chlorination: Conversion of the thiol to the sulfonyl chloride using Chlorine gas (

) or Sulfuryl Chloride (

Process Flow Diagram

Caption: Step-wise synthetic pathway from raw phenol to the final sulfonyl chloride electrophile.

Chemical Reactivity & Protocols

Sulfonamide Formation (Schotten-Baumann Conditions)

The primary application of this reagent is the formation of sulfonamides. The reaction is driven by the nucleophilic attack of an amine on the sulfur atom, displacing the chloride.

-

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

-

Critical Control: The reaction generates HCl, which must be neutralized to prevent amine salt formation (which deactivates the nucleophile).

Standard Protocol:

-

Preparation: Dissolve 1.0 equiv of the amine substrate in anhydrous DCM or THF.

-

Base Addition: Add 1.2–1.5 equiv of a non-nucleophilic base (e.g., DIPEA or Triethylamine). Pyridine can serve as both solvent and base for sluggish amines.

-

Reagent Addition: Cool to 0°C. Add 1.1 equiv of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride dropwise.

-

Monitoring: Warm to RT. Monitor by TLC/LC-MS. The sulfonyl chloride is prone to hydrolysis; ensure anhydrous conditions.

Hydrolysis & Stability

-

Instability: Alkyl sulfonyl chlorides are generally less stable than aryl analogs. They hydrolyze in water to form the corresponding sulfonic acid (

) and HCl. -

Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C.

Reactivity Visualization

Caption: Divergent reactivity pathways. Sulfonamide formation is the desired synthetic outcome.

Applications in Drug Discovery

The "Fluorophenoxybutyl" Pharmacophore

This specific structural motif is valuable for two reasons:

-

Metabolic Stability: The para-fluoro substituent blocks P450-mediated oxidation at the susceptible phenyl position [1].

-

Lipophilic Linker: The butyl chain provides a flexible spacer (approx. 5-6 Å) that allows the terminal aryl group to reach hydrophobic pockets in enzymes or receptors (e.g., MMPs, Ion Channels).

Target Classes

-

Matrix Metalloproteinase (MMP) Inhibitors: Sulfonamides are classic zinc-binding groups (ZBGs) or backbones for MMP inhibitors. The long ether tail mimics the P1' substrate specificity.

-

Ion Channel Blockers: Similar motifs (fluorophenoxyalkyl amines) are found in sodium channel blockers (e.g., related to R-56865 analogs) used for ischemia and anesthesia [2].

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin Corr.[1] 1B: Causes severe skin burns and eye damage.[1]

-

Lachrymator: Irritating to eyes and respiratory system.

Handling Protocol:

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.

-

Ventilation: Always handle inside a functioning fume hood.

-

Quenching: Quench excess reagent with saturated aqueous Sodium Bicarbonate (

) or Ammonium Chloride (

References

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

-

Scheufler, E., & Mozes, A. (1989). R 56865 postpones ischemic contracture and potently inhibits postischemic reperfusion-induced fibrillations.[2] European Heart Journal. Link

-

BenchChem. (2025). Reactivity of the Sulfonyl Chloride Functional Group. Link

Sources

4-(4-Fluorophenoxy)butyl sulfonyl chloride structure and molecular weight

Topic: 4-(4-Fluorophenoxy)butyl sulfonyl chloride structure and molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Fluorophenoxy)butyl sulfonyl chloride is a specialized alkyl sulfonyl chloride intermediate used primarily in medicinal chemistry and organic synthesis. It serves as a critical building block for introducing the 4-(4-fluorophenoxy)butyl motif—a lipophilic, metabolically robust side chain often employed to optimize the pharmacokinetic profile of drug candidates, particularly in the design of Matrix Metalloproteinase (MMP) inhibitors and ion channel modulators.

Unlike commodity aryl sulfonyl chlorides, this compound is typically synthesized in situ or on-demand due to the inherent reactivity of the alkyl sulfonyl chloride group. This guide outlines its physicochemical properties, structural analysis, and validated synthetic protocols.

Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride |

| Molecular Formula | C₁₀H₁₂ClFO₃S |

| Molecular Weight | 266.72 g/mol |

| CAS Number | Not widely indexed (Custom Synthesis) |

| Physical State | Colorless to pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |

| SMILES | Fc1ccc(OCCCCS(=O)(=O)Cl)cc1 |

Structural Analysis & Design Rationale

The molecule comprises three distinct functional domains, each serving a specific purpose in ligand design:

-

4-Fluorophenoxy Head Group:

-

Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the most reactive position of the phenyl ring (blocking P450-mediated hydroxylation).

-

Lipophilicity: The aromatic ring increases logP, facilitating membrane permeability.

-

Electronic Effect: The electron-withdrawing fluorine modulates the acidity of the phenol ether, slightly reducing the electron density of the ring compared to a non-fluorinated analog.

-

-

Butyl Linker (C4 Chain):

-

Spacer Function: The four-carbon aliphatic chain acts as a flexible tether, allowing the terminal pharmacophore to reach deep hydrophobic pockets within a target protein (e.g., the S1' pocket of proteases).

-

Flexibility: Provides rotational freedom, allowing induced-fit binding.

-

-

Sulfonyl Chloride Electrophile (-SO₂Cl):

-

Reactivity: A highly reactive electrophile that couples with nucleophiles (primary/secondary amines, alcohols) to form stable sulfonamides or sulfonate esters .

-

Leaving Group: The chloride ion is a good leaving group, but alkyl sulfonyl chlorides are generally less stable than their aryl counterparts and more prone to hydrolysis or dehydrohalogenation (elimination).

-

Synthesis & Manufacturing Protocols

Since this compound is rarely available off-the-shelf, two primary synthetic routes are recommended. Route A is preferred for atom economy and simplicity.

Route A: The Sultone Ring-Opening Method (Preferred)

This method utilizes the nucleophilic opening of 1,4-butane sultone by 4-fluorophenoxide.

Step 1: Synthesis of Sodium 4-(4-fluorophenoxy)butanesulfonate

-

Reagents: 4-Fluorophenol (1.0 eq), Sodium Hydride (1.1 eq), 1,4-Butane Sultone (1.0 eq), DMF or THF.

-

Protocol:

-

Suspend NaH in dry THF under inert atmosphere (N₂/Ar).

-

Add 4-Fluorophenol dropwise at 0°C. Stir until H₂ evolution ceases (formation of sodium phenoxide).

-

Add 1,4-Butane Sultone dropwise.

-

Reflux for 4–6 hours. The phenoxide attacks the sultone ring, opening it to form the sodium sulfonate salt.

-

Workup: Cool and filter the precipitate (sodium sulfonate). Wash with diethyl ether to remove unreacted phenol.

-

Step 2: Chlorination to Sulfonyl Chloride

-

Reagents: Sodium sulfonate salt (from Step 1), Thionyl Chloride (SOCl₂) (excess), catalytic DMF.

-

Protocol:

-

Suspend the dry sodium sulfonate salt in anhydrous DCM or use neat SOCl₂.

-

Add catalytic DMF (essential for activating SOCl₂).[1]

-

Reflux for 2–3 hours.[2]

-

Workup: Remove excess SOCl₂ under reduced pressure. Dissolve residue in DCM, wash rapidly with ice-cold water (to remove salts without hydrolyzing the product), dry over MgSO₄, and concentrate.

-

Route B: The Bromide Displacement Method (Alternative)

Used when 1,4-butane sultone is unavailable.

-

Alkylation: React 4-fluorophenol with 1,4-dibromobutane (K₂CO₃, acetone, reflux) to yield 4-(4-fluorophenoxy)butyl bromide .

-

Strecker Reaction: Treat the bromide with Sodium Sulfite (Na₂SO₃) in aqueous ethanol (reflux) to yield the sodium sulfonate.

-

Chlorination: Convert to sulfonyl chloride using PCl₅ or SOCl₂/DMF as above.

Visualization of Synthetic Pathways

Caption: Comparative synthetic pathways. Route A (Blue) offers higher atom economy via sultone ring-opening compared to the multi-step Route B (Red).

Handling, Stability & Reactivity

Critical Instability Warning

Alkyl sulfonyl chlorides are significantly less stable than aryl sulfonyl chlorides (e.g., Tosyl chloride).

-

Hydrolysis: Rapidly hydrolyzes to the sulfonic acid upon exposure to atmospheric moisture.

-

Elimination (The "Sulfene" Pathway): In the presence of strong bases (e.g., Et₃N, DBU), alkyl sulfonyl chlorides containing an

-proton can undergo elimination to form a highly reactive sulfene intermediate (

Storage Protocol

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: -20°C (Freezer).

-

Form: Ideally, store as the stable sodium sulfonate salt precursor and convert to the acid chloride immediately prior to use.

Standard Coupling Procedure (General)

To couple this reagent with an amine (

-

Dissolve amine in anhydrous DCM.

-

Add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) or Pyridine. Avoid strong bases to prevent sulfene formation.

-

Cool to 0°C.

-

Add 4-(4-Fluorophenoxy)butyl sulfonyl chloride dropwise.

-

Allow to warm to RT and monitor by TLC/LCMS.

References

-

Sultone Ring Opening: BenchChem. (2025).[3] Unveiling the Reactivity Landscape: A Comparative Analysis of 1,3-Propane Sultone and 1,4-Butane Sultone. Retrieved from .

-

Sulfonyl Chloride Synthesis: Barco, A., et al. (1974). A New Method for the Preparation of Sulfonyl Chlorides. Synthesis, 12, 877.[4] (Describes the general SOCl₂/DMF activation method).

-

General Reactivity: Wikipedia Contributors. (2025). 1,4-Butane sultone.[5][3][6] Retrieved from .

- Microwave Synthesis: Porcheddu, A., et al. (2009). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides. Journal of Organic Chemistry.

Sources

- 1. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. KR20150041269A - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents [patents.google.com]

- 5. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 6. 1,4-Butane sultone:Preparation,Toxicity_Chemicalbook [chemicalbook.com]

Operational Safety and Handling of Fluorophenoxy Sulfonyl Chlorides

A Technical Whitepaper for Medicinal Chemistry & Drug Development

Introduction: The Compound Class

Fluorophenoxy sulfonyl chlorides are a specialized class of electrophiles widely used in fragment-based drug discovery (FBDD) and agrochemical synthesis. They serve as critical building blocks for introducing the fluorophenoxy motif—a pharmacophore valued for its ability to modulate lipophilicity (

However, the utility of these reagents is counterbalanced by their aggressive reactivity. They combine the corrosivity of strong acid precursors with the moisture sensitivity of acyl halides. This guide synthesizes the mechanistic hazards of the chlorosulfonyl group (

Mechanistic Hazards & Chemical Reactivity

The Hydrolysis Threat

The primary operational hazard of fluorophenoxy sulfonyl chlorides is their violent reaction with water. Unlike alkyl halides, the sulfur(VI) center is highly electrophilic. Upon contact with atmospheric moisture or aqueous media, these compounds undergo rapid hydrolysis.

The Reaction:

Safety Implications:

-

Exothermicity: The hydrolysis is exothermic, capable of splashing corrosive material if water is added too quickly.

-

Pressurization: The release of hydrogen chloride (HCl) gas causes rapid pressure buildup in sealed vessels, leading to potential rupture.

-

Acid Generation: The byproduct is a strong sulfonic acid (

), which is non-volatile and corrosive to tissue.

Visualization: Hydrolysis & Degradation Pathway

The following diagram illustrates the degradation pathway that necessitates strict moisture control.

Figure 1: Mechanistic pathway of moisture-induced degradation leading to acid generation and gas release.

Fluorine Specifics: The HF Distinction

A critical distinction must be made for safety officers: Hydrolysis of these compounds does NOT yield Hydrofluoric Acid (HF).

-

The C–F bond on the phenoxy ring is inert to standard hydrolysis conditions.

-

Actionable Insight: Calcium gluconate gel (standard for HF burns) is ineffective and unnecessary for skin exposure to this specific class unless the compound is subjected to thermal decomposition (fire), which may release fluoride fumes. Treat exposures as HCl/Sulfonic acid burns .

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Scientific Rationale |

| Gloves | Nitrile (Double gloved) or Laminate (Silver Shield) | Sulfonyl chlorides can permeate latex. Double gloving provides a "sacrificial" outer layer against corrosive splashes. |

| Eye Protection | Chemical Splash Goggles | Face shields alone are insufficient against gas/vapor. Goggles seal the eyes from HCl fumes. |

| Respiratory | Fume Hood (Required) | Volatile HCl is an immediate respiratory irritant. Work must be done in a hood with >100 fpm face velocity. |

Storage & Stability Workflow

Proper storage is the first line of defense against container over-pressurization.

Figure 2: Decision tree for assessing storage integrity upon receipt and during inventory audits.

Experimental Protocol: Inert Handling

Objective: Transfer and reaction setup without hydrolysis.

-

Preparation: Flame-dry all glassware and cool under a stream of dry Nitrogen (

) or Argon (Ar). -

Weighing:

-

Solid Reagents: Weigh quickly in air if humidity is <40%, otherwise use a glovebox or weigh into a tared vial flushed with

. -

Liquid/Oil Reagents: Use a gas-tight syringe. Do not pour.

-

-

Solvent Selection: Use anhydrous solvents (DCM, THF, or Toluene). Water content must be <50 ppm to prevent stoichiometry errors and acid generation.

-

Base Trap: When using these reagents in synthesis (e.g., sulfonamide formation), always include an organic base (Pyridine, TEA, or DIPEA) to scavenge the generated HCl.

-

Visual Indicator: The formation of a white precipitate (amine hydrochloride salt) confirms the reaction is proceeding and acid is being neutralized.

-

Emergency Response & Waste Disposal

Spill Management

Do not use water to clean up a spill. This will generate a cloud of HCl gas.

-

Evacuate: Clear the immediate area of personnel.

-

Isolate: If safe, close the fume hood sash to contain vapors.

-

Neutralize: Cover the spill with a solid weak base (Sodium Carbonate

or Calcium Carbonate-

Why: Solid bases neutralize the acid slowly without the violent splashing caused by liquid aqueous bases.

-

-

Cleanup: Once the powder has absorbed the liquid, sweep into a hazardous waste container labeled "Corrosive/Acidic Debris."

Waste Disposal Protocol

Unreacted sulfonyl chlorides must be quenched before disposal to prevent "trash can fires" or bottle ruptures.

Quenching Procedure:

-

Dilute the waste material with a non-reactive solvent (e.g., DCM).

-

Place in an ice bath (

). -

Slowly add a 10% solution of Sodium Carbonate (

) or Sodium Hydroxide ( -

Monitor pH: Ensure pH > 8 to confirm complete hydrolysis and neutralization.

-

Separate the organic layer (if applicable) and dispose of the aqueous layer as basic waste.

References

-

BenchChem. (2025).[1] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[1] Retrieved from

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Furan-2-sulfonyl chloride (Analogue Reference). Retrieved from

-

Sigma-Aldrich (Merck). (2024). Safety Data Sheet: General Sulfonyl Chlorides. Retrieved from

-

Organic Syntheses. (1988).[4] Handling of Hazardous Chemicals: Sulfonyl Chlorides.[5][6][7] Coll. Vol. 6, p. 727.[4] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prudent Practices in the Laboratory [nationalacademies.org]

- 3. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google ブックス [books.google.co.jp]

- 4. orgsyn.org [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Using 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride in drug discovery libraries

Application Note: Precision Library Generation with 4-(4-Fluorophenoxy)butane-1-sulfonyl Chloride

Abstract

This guide details the strategic application of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride (CAS: N/A for specific commercial batches, generic class reference) in high-throughput medicinal chemistry. Unlike generic sulfonyl chlorides, this building block introduces a specific "Fluorophenoxy-C4" pharmacophore designed to probe hydrophobic pockets while enhancing metabolic stability via the para-fluorine substitution. This document provides a rationale for its inclusion in Fragment-Based Drug Discovery (FBDD) and a validated, self-scavenging parallel synthesis protocol for generating sulfonamide libraries.

Introduction: The "Fluorine-C4" Advantage

In modern drug discovery, the selection of sulfonyl chloride building blocks often dictates the physicochemical success of a library. 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is not merely a linker; it is a functional probe.

Mechanistic Rationale

-

Metabolic Blocking: The para-position of the phenoxy ring is a metabolic "soft spot," susceptible to rapid oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The introduction of a fluorine atom at this position blocks this metabolic route due to the high strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond, significantly extending the half-life (

) of the resulting scaffold [1]. -

The "Goldilocks" Linker: The butane (C4) chain provides a flexible spacer of approximately 6-7 Å. This allows the terminal phenoxy group to reach deep hydrophobic sub-pockets that are inaccessible to shorter ethyl or propyl linkers, without introducing the excessive lipophilicity (

) penalties associated with longer alkyl chains. -

Electronic Modulation: The fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the electron density of the phenoxy ring. This can enhance

stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the target protein's binding site [2].

Structural Anatomy & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this building block.

Figure 1: Functional dissection of the building block.[1][2] The C4 linker balances solubility with reach, while the fluorine atom serves as a metabolic shield.

Experimental Protocol: Parallel Synthesis of Sulfonamides

This protocol is designed for a 96-well plate format , utilizing a "scavenger resin" approach. This eliminates the need for liquid-liquid extraction or column chromatography, ensuring high throughput and purity suitable for direct biological screening.

Reaction Type: Nucleophilic Substitution (

Materials & Reagents

-

Electrophile: 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride (0.2 M in Anhydrous DCM).

-

Nucleophiles: Diverse amine library (Primary/Secondary amines, 0.2 M in Anhydrous DCM/DMF 9:1).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Scavenger Resin: PS-Isocyanate (Polystyrene-supported isocyanate, loading ~1.5 mmol/g).

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Workflow

-

Library Arraying:

-

Dispense 250 µL of each amine stock solution (50 µmol, 1.0 equiv) into the wells of a deep-well polypropylene plate.

-

Note: Ensure amines are fully dissolved. For hydrochloride salts, add an extra equivalent of DIPEA.

-

-

Base Addition:

-

Add 25 µL of DIPEA (approx. 150 µmol, 3.0 equiv) to each well.

-

Causality: Excess base is required to neutralize the HCl generated during sulfonylation and to keep the amine nucleophilic.

-

-

Reagent Addition (The Coupling):

-

Slowly add 300 µL of the 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride solution (60 µmol, 1.2 equiv) to each well.

-

Critical Control: Add slowly to avoid exotherms. Seal the plate immediately to prevent moisture ingress (sulfonyl chlorides hydrolyze to sulfonic acids in humid air).

-

-

Incubation:

-

Shake the plate at Room Temperature (25°C) for 12–16 hours .

-

Validation: Spot check 3 random wells via LC-MS. Conversion should be >90%.

-

-

Scavenging (Purification):

-

We used 1.2 equivalents of the sulfonyl chloride. To remove the excess electrophile, add 100 mg of PS-Trisamine resin (or similar nucleophilic scavenger) to each well.

-

Alternative Scenario: If you used excess amine (1.2 equiv) to ensure the sulfonyl chloride was consumed, add PS-Isocyanate resin to scavenge the unreacted amine.

-

Protocol Choice: For this specific expensive building block, we assume Excess Sulfonyl Chloride was used to drive amine conversion.

-

Shake for 4 hours at RT. The resin will covalently bind the unreacted sulfonyl chloride and the acidic byproducts.

-

-

Filtration & Isolation:

-

Filter the reaction mixture through a coarse frit filter plate into a pre-weighed receiving plate.

-

Wash the resin beds with 200 µL DCM (x2).

-

Evaporate solvents using a centrifugal evaporator (Genevac or SpeedVac).

-

Workflow Visualization

Figure 2: Solid-supported scavenging workflow for rapid library purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (<50 ppm water). Handle reagent under nitrogen/argon. |

| Incomplete Reaction | Steric Hindrance of Amine | For bulky amines (e.g., tert-butyl), heat to 40°C or use Pyridine as solvent/base. |

| Impurity: Sulfonic Acid | Inefficient Scavenging | Increase PS-Trisamine load or shaking time. Ensure resin swelling (DCM is better than MeOH). |

| Precipitation | Low Solubility of Product | Switch solvent system to DCM/DMF (1:1) or pure DMF for the reaction step. |

Physicochemical Profile (Simulated)

Understanding the contribution of the 4-(4-fluorophenoxy)butane moiety to the final ligand:

-

MW Contribution: Adds ~231 Da (after Cl loss).

-

H-Bond Donors: 0 (The sulfonamide NH comes from the amine).

-

H-Bond Acceptors: 3 (Two sulfonyl oxygens + Phenoxy oxygen).

-

Rotatable Bonds: 5 (High flexibility).

-

LogP Shift: Expect an increase of approx +1.5 to +2.0 log units depending on the amine.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Garrido-Hernandez, H. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method.[3] ACS Combinatorial Science, 17(10), 600–608. [Link][3]

Sources

Application Note: Modular Synthesis of Fluorophenoxy-Substituted Sulfonamide Derivatives

Executive Summary

This application note details a robust, modular protocol for synthesizing fluorophenoxy-substituted benzenesulfonamides. These scaffolds are critical in medicinal chemistry, particularly for developing Carbonic Anhydrase (CA) inhibitors, anticancer agents, and matrix metalloproteinase inhibitors.

Unlike direct sulfonation methods which often suffer from poor regioselectivity, this guide presents a Convergent "Nitro-to-Sulfonyl" Strategy . This pathway allows for the precise installation of the fluorophenoxy ether linkage prior to sulfonamide generation, ensuring high structural integrity and the ability to generate diverse library derivatives from a single sulfonyl chloride intermediate.

Strategic Rationale & Mechanism

The Fluorine & Ether Advantage

The incorporation of a fluorophenoxy moiety serves two distinct pharmacological purposes:

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the para or ortho positions, extending the drug's half-life (

). -

Lipophilicity Modulation: The ether linkage increases rotational flexibility, while the fluorine atom modulates the

, enhancing membrane permeability without sacrificing water solubility to the extent of a trifluoromethyl group.

The Synthetic Pathway

The synthesis follows a three-stage workflow designed for scalability and purity.

-

Stage I (

Coupling): Nucleophilic aromatic substitution of a nitro-halobenzene by a fluorophenol. The nitro group acts as the activating electron-withdrawing group (EWG). -

Stage II (Functional Group Interconversion): Reduction of the nitro group to an aniline, followed by a Meerwein chlorosulfonation to generate the sulfonyl chloride.

-

Stage III (Library Diversification): Aminolysis of the sulfonyl chloride to yield the final sulfonamide.

Figure 1: The modular synthetic workflow. Blue nodes represent starting materials, Yellow nodes represent stable intermediates, Red represents the divergent reactive scaffold, and Green represents final derivatives.

Detailed Experimental Protocols

Stage I: Formation of the Fluorophenoxy Ether Linkage

Objective: Synthesize 1-nitro-4-(4-fluorophenoxy)benzene. Criticality: Complete dryness of the solvent is essential to prevent hydrolysis of the aryl halide.

Reagents:

-

4-Fluorophenol (1.0 equiv)

-

4-Chloronitrobenzene (1.0 equiv)

-

Potassium Carbonate (

), anhydrous (1.5 equiv) -

Solvent: N,N-Dimethylformamide (DMF) [0.5 M concentration]

Protocol:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol in DMF.

-

Activate: Add

and stir at room temperature for 15 minutes. Insight: This pre-stirring period allows for the deprotonation of the phenol to the more nucleophilic phenoxide anion. -

Coupling: Add 4-chloronitrobenzene in a single portion.

-

Heat: Equip with a reflux condenser and heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x reaction volume). The product should precipitate as a solid.

-

Purification: Filter the precipitate, wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water if necessary.

Stage II: Reduction & Chlorosulfonation

Objective: Convert the nitro group to a sulfonyl chloride via a diazonium intermediate.

Step A: Reduction

-

Suspend the nitro intermediate in Ethanol/Water (3:1).

-

Add Iron powder (3.0 equiv) and Ammonium Chloride (0.5 equiv).

-

Reflux for 2 hours. Filter hot through Celite to remove iron residues. Concentrate to obtain the aniline.

Step B: Meerwein Chlorosulfonation (The "Supuran" Method)

-

Diazotization: Suspend the aniline (1.0 equiv) in conc. HCl (3.0 equiv) and Acetone at 0°C. Dropwise add aqueous

(1.1 equiv) while maintaining temp < 5°C. -

Sulfur Dioxide Source: In a separate vessel, prepare a saturated solution of

in glacial acetic acid (or use commercially available -

Coupling: Pour the cold diazonium salt solution into the stirring

mixture. -

Observation: Gas evolution (

) will occur. Stir until evolution ceases (approx. 1–2 hours). -

Isolation: Pour into ice water. The 4-(4-fluorophenoxy)benzenesulfonyl chloride will precipitate. Filter immediately and dry under vacuum. Caution: Sulfonyl chlorides are moisture sensitive. Use immediately or store under inert gas at -20°C.

Stage III: Sulfonamide Derivatization

Objective: Synthesis of the final pharmacological candidate.

Protocol:

-

Dissolve the amine (1.1 equiv) (e.g., ammonia, morpholine, or a complex heterocyclic amine) in anhydrous THF or DCM.

-

Add Triethylamine (

) (1.5 equiv) as an acid scavenger. -

Cool to 0°C.

-

Add the sulfonyl chloride (from Stage II) portion-wise.

-

Warm to room temperature and stir for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

, and brine. Dry over

Data Presentation & Validation

Expected Yields & Physical Properties

The following data represents typical ranges observed for this class of compounds when following the optimized protocol.

| Compound Stage | Structure Type | Typical Yield (%) | Appearance | Melting Point Range (°C) |

| Intermediate 1 | Nitro-ether | 85–92% | Yellow Solid | 78–82 |

| Intermediate 2 | Aniline-ether | 75–85% | Off-white Solid | 95–98 |

| Intermediate 3 | Sulfonyl Chloride | 60–70% | Tan Solid | Decomposes |

| Final Product | Primary Sulfonamide | 70–80% | White Crystalline | 145–148 |

NMR Characterization (Self-Validation)

Fluorine NMR is the most powerful tool for validating the integrity of the ether linkage.

-

Reference Standard: Trichlorofluoromethane (

, -

Diagnostic Shift: The fluorine atom on the phenoxy ring typically appears as a multiplet (decoupled: singlet) in the range of -118 to -122 ppm .

-

Validation Check: If the signal splits or shifts significantly upfield (>-130 ppm), suspect cleavage of the ether bond or ring reduction.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield in Stage I | Incomplete deprotonation of phenol. | Ensure |

| Oily Sulfonyl Chloride | Residual solvent (Acetic acid). | Dissolve the crude oil in DCM and wash with cold water/bicarbonate rapidly. Dry and evaporate. |

| Bis-Sulfonamide Formation | Excess sulfonyl chloride used. | Strictly control stoichiometry (0.95 equiv chloride to 1.0 equiv amine) if the amine is primary. |

| Darkening of Aniline | Oxidation by air. | Perform the reduction and subsequent workup under a Nitrogen atmosphere. Store aniline in the dark. |

References

-

Supuran, C. T., et al. (2017).[1] "Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs." Bioorganic & Medicinal Chemistry, 25(7), 2143–2151.

-

Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.

-

Gokcen, T., et al. (2017).[2] "Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors." Organic Communications, 10(1), 15–23.[2]

-

Su, Y., et al. (2022).[3] "19F Solid-state NMR characterization of pharmaceutical solids." Solid State Nuclear Magnetic Resonance, 120, 101796.[3]

-

Turkmen, H., et al. (2023). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules, 28(7), 3165.

Sources

Application Note: Streamlined One-Pot Synthesis of Sulfonamides from 4-(4-Fluorophenoxy)butyl bromide

Executive Summary

This application note details a robust, field-proven protocol for the one-pot conversion of 4-(4-fluorophenoxy)butyl bromide into diverse sulfonamide derivatives. This specific alkyl bromide is a high-value pharmacophore linker often found in antipsychotics (e.g., butyrophenone derivatives) and hERG channel blockers.

Traditionally, this transformation requires the isolation of malodorous thiols or unstable sulfinyl intermediates. The protocol described herein utilizes a "Telescoped" Thiourea-NCS (N-Chlorosuccinimide) methodology. This approach avoids the isolation of thiols, minimizes oxidative side reactions on the fluorophenoxy ring, and delivers high yields of sulfonamides in a single reaction vessel.

Strategic Overview & Mechanism

Why this Route?

While palladium-catalyzed couplings or direct sulfinylation (using

-

Substrate Compatibility: It is highly effective for primary alkyl halides.

-

Safety: It bypasses the isolation of the specific thiol intermediate, which is volatile and prone to disulfide formation.

-

Selectivity: By controlling temperature during the oxidation step, we prevent electrophilic chlorination of the electron-rich phenoxy ring.

Reaction Pathway

The reaction proceeds through three distinct phases in one pot:

-

S-Alkylation: Nucleophilic attack of thiourea on the alkyl bromide to form the S-alkylisothiouronium salt.

-

Oxidative Chlorosulfonation: Oxidative cleavage of the C-S-C bond using NCS and HCl to generate the sulfonyl chloride in situ.

-

Amination: Trapping the sulfonyl chloride with a primary or secondary amine.

Visualized Workflow

The following diagram illustrates the chemical pathway and critical control points.

Figure 1: Reaction cascade from alkyl bromide to sulfonamide. The red dashed box indicates the critical oxidative step where temperature control is paramount to preserve the fluorophenoxy moiety.

Detailed Experimental Protocol

Reagents and Stoichiometry

Calculations are based on a 1.0 gram scale of the starting bromide.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| 4-(4-Fluorophenoxy)butyl bromide | 247.11 | 1.0 | 1.0 g | Starting Material |

| Thiourea | 76.12 | 1.1 | 340 mg | Sulfur Source |

| N-Chlorosuccinimide (NCS) | 133.53 | 4.0 | 2.16 g | Oxidant/Cl Source |

| HCl (2M aq) | 36.46 | ~ | 2.0 mL | Proton Source |

| Acetonitrile (MeCN) | 41.05 | ~ | 10 mL | Solvent |

| Target Amine | Var. | 2.5 | Var. | Nucleophile |

| Triethylamine (Et3N) | 101.19 | 3.0 | ~1.7 mL | HCl Scavenger |

Step-by-Step Methodology

Phase 1: Formation of Isothiouronium Salt

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(4-Fluorophenoxy)butyl bromide (1.0 g, 4.05 mmol) in Ethanol (5 mL).

-

Add: Add Thiourea (340 mg, 4.45 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide spot (

) should disappear, replaced by a baseline spot (salt).

-

-

Concentrate: Remove the ethanol under reduced pressure (rotary evaporator) to obtain the isothiouronium salt as a white/off-white solid or viscous oil.

-

Note: This intermediate is stable and can be stored if necessary, but immediate progression is recommended.

-

Phase 2: Oxidative Chlorosulfonation (Critical Step)

-

Resuspend: Suspend the crude salt in Acetonitrile (10 mL) and 2M HCl (2 mL).

-

Cool: Place the flask in an ice/salt bath and cool to 0–5°C .

-

Expert Insight: The fluorophenoxy ring is electron-rich. If the temperature exceeds 10°C during chlorination, you risk chlorinating the ortho-positions of the phenoxy ring.

-

-

Oxidize: Add NCS (2.16 g, 16.2 mmol) portion-wise over 15 minutes.

-

Observation: An exotherm is expected. The solution may turn transiently yellow/green.

-

-

Stir: Maintain stirring at <10°C for 1 hour. The mixture is now a solution of the sulfonyl chloride.

-

Work-up (Mini): Dilute with cold water (20 mL) and extract immediately with Ethyl Acetate (2 x 15 mL). Wash the organic layer with cold brine.

-

Why Extract? Direct addition of amine to the acidic NCS mixture can lead to complex side reactions. Isolating the sulfonyl chloride in the organic layer is cleaner.

-

Phase 3: Amination

-

Coupling: To the ethyl acetate solution containing the fresh sulfonyl chloride, add the Target Amine (10 mmol) and Triethylamine (12 mmol).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Final Work-up: Wash the organic phase with 1M HCl (to remove excess amine), saturated

, and brine. Dry over -

Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Troubleshooting & Validation (E-E-A-T)

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Ring Chlorination | Temperature too high during NCS addition. | Ensure internal temp stays <5°C. Add NCS slower. |

| Low Yield | Hydrolysis of Sulfonyl Chloride. | Perform Phase 2 |

| Incomplete Phase 1 | Steric hindrance or insufficient heat. | Ensure vigorous reflux. Add 10% water to EtOH to solubilize thiourea better if needed. |

Validation Data

-

1H NMR (Diagnostic):

-

Look for the disappearance of the

triplet ( -

New signal:

usually shifts downfield to -

Verify the integrity of the phenoxy ring: The aromatic region (6.8–7.1 ppm) should show the characteristic splitting of the p-fluoro system (m, 4H) without extra peaks indicating chlorination.

-

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). "Direct Conversion of Thiols and Disulfides into Sulfonamides with N-Chlorosuccinimide." Synlett, 2009(17), 2773–2776. Link

-

Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011).[3] "Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide." Synlett, 2011(16), 2315–2320. Link

-

Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols." Journal of Organic Chemistry, 71(3), 1080–1084. Link

-

Scientific Update. (2021). "Aryl ether synthesis under mild conditions." Scientific Update Blog. (Context on Fluorophenoxy stability). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride

Welcome to the technical support center for 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the hydrolysis of this critical reagent during storage. Our goal is to ensure the integrity and reactivity of your compound for successful experimental outcomes.

Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1] However, the sulfonyl chloride functional group is highly electrophilic and, consequently, susceptible to nucleophilic attack. The most common and detrimental nucleophile it will encounter during storage is water (moisture), leading to hydrolysis. This process degrades the compound to its corresponding sulfonic acid, rendering it inactive for its intended downstream applications.[2]

The hydrolysis of sulfonyl chlorides, including 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a transient pentacoordinate intermediate, followed by the departure of the chloride leaving group and the formation of the sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride degradation?

A1: The most common signs of degradation due to hydrolysis include:

-

Change in Physical State: The compound may change from a free-flowing solid or clear liquid to a sticky or clumpy solid, or a cloudy liquid.

-

Formation of a Precipitate: The resulting sulfonic acid is often less soluble and may precipitate out of the solution if the compound is in a liquid form or dissolved in a solvent.

-

Decrease in pH: The hydrolysis reaction produces hydrochloric acid (HCl) as a byproduct, which will decrease the pH of the sample if moisture is present.

-

Reduced Reactivity: In subsequent reactions, you may observe lower yields or incomplete conversion of starting materials, as the concentration of the active sulfonyl chloride has decreased.[2]

-

Changes in Spectroscopic Data: In analytical tests such as NMR, new peaks corresponding to the sulfonic acid will appear, while the peaks for the sulfonyl chloride will diminish.

Q2: I suspect my 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride has hydrolyzed. How can I confirm this?

A2: You can confirm hydrolysis through several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the sulfonic acid derivative. You would expect to see shifts in the signals of the protons and carbons adjacent to the sulfonyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of remaining sulfonyl chloride and the formed sulfonic acid.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile sulfonyl chlorides, GC-MS can be used for purity analysis. Derivatization to a more stable sulfonamide may be necessary for accurate quantification.[5]

-

Titration: A simple acid-base titration can be used to determine the amount of HCl produced as a byproduct of hydrolysis.

Q3: What is the ideal temperature for storing 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride?

A3: For long-term storage, it is recommended to store 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride in a cool, dry place. A refrigerator at 2-8°C is ideal.[6] Avoid storing at room temperature for extended periods, as higher temperatures can accelerate the rate of hydrolysis and other decomposition pathways.

Q4: Is it necessary to store the compound under an inert atmosphere?

A4: Yes, it is highly recommended. Storing under an inert atmosphere of nitrogen or argon will displace any moisture-laden air in the container, significantly reducing the risk of hydrolysis.[6][7]

Troubleshooting Guide: Preventing Hydrolysis During Storage

This section provides a systematic approach to identifying and resolving issues related to the storage and handling of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride.

| Observation/Problem | Potential Cause | Recommended Action |

| Reduced yield in subsequent reactions | Hydrolysis of the sulfonyl chloride. | 1. Confirm hydrolysis using an appropriate analytical technique (NMR, HPLC). 2. If hydrolysis is confirmed, discard the degraded reagent and use a fresh, properly stored batch. 3. Review and improve your storage and handling procedures as outlined in this guide. |

| Cloudiness or precipitate in the container | Formation of the corresponding sulfonic acid due to moisture contamination. | 1. Do not use the reagent for your experiment. 2. Verify that your storage container is properly sealed and was not exposed to humid air. 3. For future storage, use a container with a tight-fitting cap and consider using a secondary container with a desiccant. |

| Reagent appears discolored or has an unusual odor | Decomposition, which can be initiated by moisture or other contaminants. | 1. Do not use the reagent. 2. Dispose of the material according to your institution's safety guidelines. 3. Ensure that the storage area is free from reactive fumes and that only compatible materials are stored nearby. |

Experimental Protocols for Ensuring Stability

Protocol 1: Proper Storage of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride

-

Container Selection: Use the original supplier's container whenever possible. If transferring to a new container, ensure it is made of a non-reactive material (e.g., glass) with a tightly sealing cap, preferably with a PTFE liner.[8]

-

Inert Atmosphere: Before sealing the container for long-term storage, flush the headspace with a gentle stream of dry nitrogen or argon for 1-2 minutes.

-

Sealing: Tightly seal the container cap. For added protection, wrap the cap and neck of the container with Parafilm®.

-

Secondary Containment: Place the sealed container inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel).[7]

-

Temperature: Store the secondary container in a refrigerator at 2-8°C.

-

Labeling: Clearly label the container with the compound name, date of receipt/opening, and storage conditions.

Protocol 2: Handling and Dispensing

-

Environment: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air supply.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Dispensing: Quickly dispense the required amount of the reagent and immediately reseal the container, flushing with inert gas before long-term storage.

-

Utensils: Use clean, dry spatulas and glassware. Avoid using tools that may have been exposed to moisture.

Visualizing the Hydrolysis Pathway and Prevention Workflow

Caption: Mechanism of Hydrolysis for 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride.

Caption: Workflow for Proper Storage and Handling.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes the rate of hydrolysis and thermal decomposition.[6] |

| Atmosphere | Inert (Nitrogen or Argon) | Displaces moisture and oxygen, preventing hydrolysis.[6][7] |

| Container | Tightly sealed, non-reactive (glass) with PTFE liner | Prevents ingress of atmospheric moisture.[8] |

| Light Exposure | Store in the dark | Prevents potential photolytic decomposition. |

| Handling | In a dry environment (glove box or dry fume hood) | Minimizes exposure to atmospheric moisture during use. |

References

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

-

Aqueous Synthesis of Aryl Sulfonyl Chlorides. Scribd. [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

-

Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]

-

Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. [Link]

-

4-(4-Fluorophenoxy)-benzenesulfonyl chloride. Chem-Impex. [Link]

- Method of producing 4-chlorobutane-1-sulfonyl chloride.

-

Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

Sources

- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Optimizing yields in sulfonylation reactions with aliphatic sulfonyl chlorides

Technical Support Center: Aliphatic Sulfonyl Chlorides Topic: Optimizing Yields in Sulfonylation Reactions (Mesylation/Alkylsulfonylation) Document ID: TSC-ORG-2024-08 Status: Active

Executive Summary

Unlike their aromatic counterparts (e.g., p-toluenesulfonyl chloride), aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride, MsCl) possess distinct reactivity profiles driven by the presence of

This guide provides the technical scaffolding to control this bifurcation, optimize base selection, and stabilize the resulting labile sulfonates.

Module 1: The Mechanistic Bifurcation (The "Why")

User Query: "Why do I observe 'dimeric' impurities and variable yields with methanesulfonyl chloride (MsCl) compared to tosyl chloride (TsCl)?"

Technical Insight:

The presence of protons on the

-

Pathway A (Nucleophilic Substitution -

-like): The alcohol attacks the sulfur directly (or attacks an activated sulfonyl-ammonium intermediate). This is the "clean" pathway. -

Pathway B (Sulfene Elimination-Addition): Base removes an

-proton, forming a sulfene. The alcohol then traps the sulfene.-

Risk: Sulfenes are indiscriminate electrophiles. They can react with themselves (oligomerization), trace water (hydrolysis), or the amine base (sulfonamide formation).

-

Visualizing the Pathway Competition

Figure 1: Mechanistic bifurcation. Pathway A (Green) is preferred for cleanliness. Pathway B (Red) dominates with hindered substrates or non-nucleophilic bases.

Module 2: Reagent Selection & Optimization

User Query: "Which base should I use? Is Triethylamine (TEA) or Pyridine better?"

Technical Insight: Base selection dictates the dominant mechanism. To maximize yield for primary and secondary alcohols, you must favor Nucleophilic Catalysis over Elimination.

| Base / Catalyst | Role | Mechanism Promoted | Recommendation |

| Triethylamine (TEA) | Proton Scavenger | Sulfene Formation (E1cB). TEA is basic ( | Use with Caution. Good for hindered alcohols where |

| Pyridine | Solvent / Base | Hybrid. Pyridine ( | Standard. Good balance, but reaction rates can be slow at |

| DMAP (Catalytic) | Nucleophilic Catalyst | Direct Substitution. Forms a highly reactive N-sulfonylpyridinium salt that is rapidly attacked by the alcohol. | Highly Recommended. Add 5-10 mol% to suppress sulfene pathway and accelerate reaction at low temp. |

| DIPEA (Hünig's) | Base | Sulfene Formation. Very hindered, strictly non-nucleophilic. | Special Cases. Use only if the substrate is acid-sensitive and requires a non-nucleophilic buffer. |

The "Golden" Combination: For >90% of aliphatic sulfonylation reactions (e.g., Mesylation), use:

1.2 eq. TEA + 10 mol% DMAP in DCM at 0°C. Why? TEA acts as the stoichiometric proton sponge, while DMAP acts as the kinetic shuttle, funneling the reaction through the "clean" activated intermediate before TEA can induce elimination.

Module 3: Standard Operating Procedure (SOP)

User Query: "Provide a robust protocol for mesylating a secondary alcohol."

Protocol: Catalytic Mesylation (The "Low-Temp" Method) Target: Minimizing exotherm-

Sources

Removing unreacted sulfonyl chloride from sulfonamide synthesis mixtures

Topic: Removal of Unreacted Sulfonyl Chloride

Status: Operational | Tier: Advanced Chemical Support

Mission Statement

Welcome to the Sulfonamide Synthesis Technical Support Center. This guide addresses the critical challenge of removing excess sulfonyl chloride (

This guide prioritizes chemoselective scavenging and kinetic hydrolysis over standard chromatography, offering self-validating protocols for high-throughput and scale-up applications.

Module 1: Solid-Phase Scavenging (The "Smart" Protocol)

Best For: High-throughput library synthesis, acid-sensitive products, and avoiding aqueous workups.

The Solution: Tris(2-aminoethyl)amine Resin

For research scales (<10g), the industry standard is using a polymer-supported or silica-supported amine scavenger (e.g., PS-Trisamine or Si-Trisamine). These resins contain primary primary amines that react rapidly with excess sulfonyl chloride to form a sulfonamide covalently bound to the bead.

Mechanism:

The impurity is trapped on the solid phase. Filtration removes the impurity, leaving the pure product in the filtrate.

Protocol 1.1: Scavenging Workflow

-

Reagent: PS-Trisamine (Typical loading: 3.0–4.0 mmol/g).

-

Stoichiometry: 2–4 equivalents relative to the excess sulfonyl chloride (not the theoretical yield).

Step-by-Step:

-

Calculate Excess: Estimate the amount of unreacted sulfonyl chloride (usually 10-20% excess is used in the reaction).

-

Add Resin: Add PS-Trisamine resin (3 eq. vs. excess

) directly to the crude reaction mixture. -

Agitate: Shake or stir gently at room temperature for 60 minutes .

-

Note: Do not use magnetic stir bars with silica-based scavengers if possible, as they can grind the beads; overhead stirring or orbital shaking is preferred.

-

-

Filter: Pass the mixture through a fritted cartridge or filter paper.

-

Wash: Rinse the resin cake with the reaction solvent (2x volume) to recover any entrained product.

-

Concentrate: Evaporate the filtrate. The residue is your product, free of sulfonyl chloride.[3]

Visual Workflow: Scavenging Logic

Figure 1: Workflow for solid-phase scavenging of electrophilic impurities.[4]

Module 2: Aqueous Hydrolysis (The "Scale-Up" Protocol)

Best For: Large-scale synthesis (>10g) where resins are cost-prohibitive, or for products stable to basic conditions.

The Challenge: Hydrolysis Kinetics

Sulfonyl chlorides hydrolyze to sulfonic acids (

Mechanism:

The resulting sulfonate salt (

Protocol 2.1: Accelerated Hydrolysis Workup

-

Quench: Add a nucleophilic base solution.[6] 1M NaOH or Saturated NaHCO₃ are standard.

-

Critical: If your product is base-sensitive, use a milder nucleophile like morpholine (see FAQ below) instead of relying on hydrolysis.

-

-

Heat (Optional): If the sulfonyl chloride is hindered, mild heating (40°C) of the biphasic mixture for 30 minutes significantly accelerates hydrolysis.

-

Phase Separation: Extract the organic layer.[5]

-

The "Base Wash" Check: Wash the organic layer twice with 1M NaHCO₃. The high pH ensures the byproduct (

) remains deprotonated (

Module 3: Troubleshooting & FAQs

Q1: The sulfonyl chloride spot persists on TLC even after a basic wash. Why?

Diagnosis: Slow hydrolysis kinetics. Root Cause: The sulfonyl chloride is likely hydrophobic and sterically hindered, preventing the aqueous base from attacking the sulfur atom effectively in a biphasic system. Solution:

-

Add a Phase Transfer Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB) to the biphasic quench. This shuttles hydroxide ions into the organic layer.

-

Derivatize Instead: Add a small amount of a volatile amine (e.g., dimethylamine or N,N-dimethylethylenediamine ) to the reaction mixture before workup. This instantly converts the excess chloride into a sulfonamide. If you use a basic amine, you can wash it out with an acid wash (1M HCl) later.[5]

Q2: My product is acid-sensitive. Can I use the scavenger method?

Answer: Yes, this is the preferred method. Explanation: PS-Trisamine is a base, but it is solid-supported. It will scavenge the acidic HCl byproduct generated during the sulfonamide formation, effectively buffering your solution. Unlike liquid extractions where pH swings occur, the resin environment is controlled.

Q3: How do I prove the impurity is gone for regulatory (PGI) compliance?

Answer: You cannot rely on TLC. Protocol:

-

Derivatization: Take an aliquot of your final product. Add excess benzylamine.

-

Analysis: Inject on LC-MS. Look for the mass of the Benzylamine-Sulfonamide adduct.

-

Limit: The FDA/EMA Threshold of Toxicological Concern (TTC) for genotoxic impurities is typically 1.5 µ g/day . Ensure your method Limit of Quantitation (LOQ) is below this threshold relative to the daily dose.

Comparison of Methods

| Feature | Solid-Phase Scavenging (Resin) | Aqueous Hydrolysis (Extraction) |

| Throughput | High (Parallel friendly) | Low (Labor intensive) |

| Cost | High (Reagent cost) | Low (Solvent cost only) |

| Speed | Fast (~1 hr, no separation steps) | Slow (Requires phase separation) |

| Completeness | >99% Removal | Variable (Depends on kinetics) |

| Acid Sensitivity | Excellent compatibility | Good (if pH controlled) |

| Scale | mg to g scale | kg to ton scale |

Decision Matrix

Use this logic flow to determine the correct protocol for your specific experiment.

Figure 2: Decision matrix for selecting the appropriate purification strategy.

References

-

Biotage. "ISOLUTE® Si-Trisamine Metal and Electrophile Scavenger."[7] Biotage Application Notes. [Link]

-

Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." FDA Guidance for Industry. [Link][4]

- Valters, K. et al. "Genotoxic Impurities in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (General reference on PGI limits).

Sources

Validation & Comparative

Comparative Analysis: 1H NMR Profiling of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Strategic Context

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is a specialized electrophile, primarily serving as a "linker" reagent in the synthesis of fluorinated sulfonamide scaffolds (e.g., MMP inhibitors, radioligands). Its dual functionality—a lipophilic fluorophenoxy tail and a highly reactive sulfonyl chloride head—presents a unique characterization challenge.

The Core Problem: Sulfonyl chlorides are moisture-sensitive. In standard LC-MS workflows, they often hydrolyze on the column, appearing as the corresponding sulfonic acid. Therefore, 1H NMR is the only non-destructive, in situ method to validate the integrity of the -SO₂Cl moiety before downstream coupling.

This guide compares the 1H NMR profile of the target compound against its primary degradation product (the sulfonic acid) and evaluates alternative characterization strategies (19F NMR).

Structural Logic & Proton Assignment (Expertise)

To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments. This is not just listing peaks; it is understanding the electronic "tug-of-war" occurring across the butane chain.

Molecular Connectivity Diagram

The following diagram maps the proton environments to their predicted chemical shifts, establishing the logic for assignment.

Figure 1: Structural segmentation of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride showing predicted chemical shift environments based on electronegativity.

The "Alpha-Effect" Causality

-

H-d (Alpha to Oxygen): The phenoxy oxygen is highly electronegative, pulling electron density and deshielding these protons significantly (~4.0 ppm).

-

H-a (Alpha to Sulfonyl Chloride): The -SO₂Cl group is strongly electron-withdrawing. Crucially, this shift (~3.7 ppm) is the primary indicator of reagent quality . If the chloride hydrolyzes to the acid (-SO₃H), this peak shifts upfield (shielded) to ~3.0–3.2 ppm due to the loss of the electronegative chlorine atom and ionization.

Comparative Performance Data (The Guide)

This section objectively compares the target molecule's signature against its "Silent Killer" (the hydrolyzed acid) and alternative methods.

Target vs. Hydrolysis Product (Sulfonic Acid)

The most common failure mode in synthesizing this compound is moisture ingress. You must distinguish the chloride from the acid.

| Feature | Target: Sulfonyl Chloride (-SO₂Cl) | Impurity: Sulfonic Acid (-SO₃H) | Shift Difference (Δδ) |

| H-a (α-SO₂) | 3.65 – 3.75 ppm (Triplet) | 3.00 – 3.20 ppm (Triplet) | ~0.6 ppm (Diagnostic) |

| H-d (α-O) | 3.95 – 4.05 ppm (Triplet) | 3.95 – 4.05 ppm (Triplet) | Negligible |

| Aromatic Region | Sharp AA'BB' | Potentially broadened | N/A |

| Solubility (CDCl₃) | High | Low / Insoluble | Visual Cue |

Key Insight: If you see a triplet appearing around 3.1 ppm, your reagent has degraded. If your sample is insoluble in CDCl₃, it is likely the sulfonic acid zwitterion.

Method Comparison: 1H NMR vs. 19F NMR vs. LC-MS

| Methodology | Performance Rating | Pros | Cons |

| 1H NMR | ★★★★★ (Gold Standard) | Distinguishes -SO₂Cl from -SO₃H; quantifies purity. | Requires anhydrous prep; scan time ~5-10 mins. |

| 19F NMR | ★★★☆☆ | Excellent for detecting fluorinated side-products. | Blind spot: The F-atom is too far (7 bonds) from the SO₂Cl group to sense hydrolysis shifts. |

| LC-MS | ★☆☆☆☆ | High sensitivity for mass. | False Negative: -SO₂Cl hydrolyzes to -SO₃H on the column. You will detect the acid even if the sample is pure chloride. |

Validated Experimental Protocol (Trustworthiness)

To ensure reproducibility, this protocol minimizes hydrolysis during acquisition. Do not use DMSO-d6 , as it is hygroscopic and can accelerate nucleophilic attack on the sulfonyl chloride.

Reagents & Materials

-

Solvent: CDCl₃ (Chloroform-d), 99.8% D, stored over 4Å molecular sieves.

-

Internal Standard (Optional): 1,3,5-Trimethoxybenzene (inert to sulfonyl chlorides).

-

Vessel: Oven-dried 5mm NMR tube.

Step-by-Step Workflow

Figure 2: Rapid, anhydrous characterization workflow to prevent artifactual hydrolysis during analysis.

Detailed Data Reporting (Example)

-

1H NMR (400 MHz, CDCl₃): δ 7.05 – 6.95 (m, 2H, Ar-H), 6.85 – 6.78 (m, 2H, Ar-H), 4.02 (t, J = 6.0 Hz, 2H, -O-CH ₂-), 3.71 (t, J = 7.5 Hz, 2H, -CH ₂-SO₂Cl), 2.15 – 2.05 (m, 2H, -CH₂-), 2.04 – 1.95 (m, 2H, -CH₂-).

-

19F NMR (376 MHz, CDCl₃): δ -123.5 (s, 1F).

Troubleshooting & Artifacts

-

Water Peak: In CDCl₃, water appears at ~1.56 ppm.[1] If this peak is large, your sulfonyl chloride signal (3.71 ppm) will decrease over time as the triplet at 3.10 ppm grows.

-

Solvent Choice:

-

Avoid DMSO-d6: The residual water in DMSO (3.33 ppm) is difficult to remove, and DMSO can act as a nucleophile at high temperatures.

-

Avoid Methanol-d4: Will react to form the methyl sulfonate ester (solvolysis).

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (General reference for chemical shift increments).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insight on sulfonyl chloride reactivity).

-

Goumont, R., et al. (2009). "Nucleophilic substitution at sulfur: Solvolysis of sulfonyl chlorides." Journal of Organic Chemistry.

-

Reich, H. J. (2024). "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison Chemistry.

Sources

Mass Spectrometry Fragmentation Patterns of Fluorophenoxy Sulfonyl Chlorides: A Comparative Analytical Guide

Executive Summary

Fluorophenoxy sulfonyl chlorides are critical electrophilic intermediates in the synthesis of sulfonamide-based pharmacophores and agrochemicals. Their structural duality—combining a lipophilic, metabolically stable fluorophenoxy moiety with a highly reactive sulfonyl chloride handle—presents unique analytical challenges.

This guide compares the two dominant mass spectrometry (MS) modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of these compounds.[1] It provides a mechanistic breakdown of fragmentation pathways and a validated protocol for overcoming the hydrolytic instability inherent to this chemical class.

Part 1: The Analytical Challenge (Stability vs. Detection)

The core difficulty in analyzing fluorophenoxy sulfonyl chlorides (

-

Hydrolytic Instability: In the presence of trace moisture (common in LC-MS mobile phases), the sulfonyl chloride rapidly hydrolyzes to the corresponding sulfonic acid (

). -

Ionization Physics: The highly electronegative fluorine and sulfonyl groups make the molecule electron-deficient, complicating positive mode ionization without derivatization.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)

The following table contrasts the performance of standard ionization techniques for this specific chemical class.

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Primary Application | Structural fingerprinting; Purity assessment of raw intermediate. | High-throughput screening; Biological matrix analysis. |

| Sample State | Gas phase (Vacuum). Requires thermal stability.[2] | Liquid phase (Atmospheric pressure). |

| Detection Mode | Positive Ion ( | Negative Ion ( |

| Key Advantage | Library Match: Generates reproducible, structure-specific fragmentation patterns (fingerprints). | Soft Ionization: Preserves molecular weight information for labile derivatives. |

| Major Limitation | Thermal Degradation: High injector temps can cause pyrolysis ( | Hydrolysis Artifacts: Direct analysis often detects the sulfonic acid, not the chloride. |

Part 2: Fragmentation Mechanisms (EI-MS)

When subjected to 70 eV Electron Impact ionization, fluorophenoxy sulfonyl chlorides undergo a distinct desulfonylation cascade. Understanding this pathway is essential for confirming the integrity of the sulfonyl chloride moiety versus its degradation products.

The Molecular Ion ( )

The molecular ion is often weak due to the lability of the

Primary Fragmentation: -Cleavage (Loss of Cl)

The weakest bond is the

-

Observation: A dominant peak at

. -

Significance: This confirms the presence of the sulfonyl group. If this loss is absent, the sample has likely hydrolyzed to the acid.

Secondary Fragmentation: Extrusion (Rearrangement)

Following chlorine loss, the resulting sulfonyl cation

-

Observation: A mass shift of -64 Da from the desulfonylated fragment.

-

Mechanism: This rearrangement is driven by the formation of the stable fluorophenoxy cation.

The Fluorophenoxy Diagnostic

Unlike chlorine, the fluorine atom (

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of a generic 4-(4-fluorophenoxy)benzenesulfonyl chloride.

Figure 1: Stepwise EI fragmentation pathway showing the characteristic loss of Chlorine followed by Sulfur Dioxide extrusion.

Part 3: Experimental Protocol (Derivatization for ESI-MS)

Direct analysis of sulfonyl chlorides by ESI is unreliable due to hydrolysis. The following protocol converts the reactive chloride into a stable sulfonamide, allowing for precise quantitation and validation using standard LC-MS workflows.

Reagents

-

Analyte: Fluorophenoxy sulfonyl chloride.

-

Derivatizing Agent: Morpholine (or Dimethylamine). Morpholine is preferred for its distinct mass signature.

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Base: Pyridine or Triethylamine (TEA) to scavenge HCl.

Validated Workflow

-

Preparation: Dissolve 1 mg of sulfonyl chloride in 1 mL anhydrous MeCN.

-

Reaction: Add 1.2 equivalents of Morpholine and 1.5 equivalents of TEA.

-

Incubation: Vortex for 1 minute at room temperature. (Reaction is near-instantaneous).

-

Quench: Dilute 1:100 with 50% Methanol/Water + 0.1% Formic Acid.

-

Analysis: Inject onto LC-MS (ESI Positive Mode).

Why this works: The resulting sulfonamide is chemically stable and contains a basic nitrogen (from morpholine) that protonates easily (

Visualization: Derivatization Workflow

Figure 2: Chemical derivatization workflow to stabilize sulfonyl chlorides for ESI-MS analysis.

References

-

NIST Mass Spectrometry Data Center. (n.d.). Electron Ionization Mass Spectra of Sulfonyl Chlorides. National Institute of Standards and Technology. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (General reference for sulfonyl chloride fragmentation mechanisms).

-

Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Reactivity of Aryl vs. Alkyl Sulfonyl Chlorides in Sulfonamide Synthesis

Executive Summary

The synthesis of sulfonamides, a cornerstone transformation in medicinal chemistry and drug development, is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride.[1][2][3][4][5] The choice between an aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) and an alkyl sulfonyl chloride (e.g., methanesulfonyl chloride, MsCl) is a critical decision that significantly impacts reaction kinetics, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors. We will explore the fundamental electronic and steric differences, present a head-to-head experimental comparison, and offer practical guidance for protocol design.

Mechanistic Underpinnings: The "Why" Behind the Reactivity

The reactivity of any sulfonyl chloride is dictated by the electrophilicity of the sulfur atom.[6] This sulfur center is rendered highly electron-deficient by two strongly electron-withdrawing oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack by an amine.[6] The subsequent departure of the chloride ion, a good leaving group, drives the reaction forward.[6] However, the nature of the group attached to the sulfur—aryl versus alkyl—introduces crucial electronic and steric nuances that modulate this fundamental reactivity.

Electronic Effects: A Tale of Two Substituents

Aryl Sulfonyl Chlorides (e.g., Tosyl Chloride - TsCl): The aromatic ring of an aryl sulfonyl chloride exerts a powerful, albeit complex, electronic influence. The phenyl ring is electron-withdrawing by induction, which further increases the partial positive charge on the sulfonyl sulfur. This heightened electrophilicity makes it highly susceptible to nucleophilic attack.[7] While there can be some resonance donation from the ring, the inductive effect typically dominates, rendering aryl sulfonyl chlorides potent electrophiles.[7]

Alkyl Sulfonyl Chlorides (e.g., Mesyl Chloride - MsCl): In contrast, the alkyl group (like the methyl group in MsCl) is electron-donating via an inductive effect (+I). This effect slightly reduces the electrophilicity of the sulfonyl sulfur compared to its aryl counterpart.[7] Based on electronics alone, one would predict that alkyl sulfonyl chlorides are inherently less reactive.

However, a unique mechanistic pathway is available to alkyl sulfonyl chlorides possessing α-hydrogens. In the presence of a sufficiently strong base (like triethylamine), deprotonation of the α-carbon can occur to form a highly reactive "sulfene" intermediate (H₂C=SO₂).[8][9] This intermediate is rapidly trapped by the amine.[8] Aryl sulfonyl chlorides, lacking α-hydrogens, cannot proceed via this pathway.[8]

Steric Considerations

Steric hindrance plays a significant role, particularly with bulky amines or ortho-substituted aryl sulfonyl chlorides.[10][11][12]

-

Alkyl sulfonyl chlorides , such as MsCl, are sterically small and present a less hindered site for nucleophilic attack. This can lead to faster reactions, especially with sterically demanding secondary amines.

-